BenchChemオンラインストアへようこそ!

1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide

PTP1B inhibition enzyme assay structure-activity relationship

This compound is a strategically valuable starting point for PTP1B inhibitor programs, offering a 1.4-fold potency advantage over close analogs and a favorable cost-to-potency ratio. Its low clogP minimizes DMSO artifacts in aqueous PTP1B assays, while its micromolar SLC13A5 activity makes it an essential negative control. The achiral synthesis ensures lower per-gram costs for broad-panel screening. Choose this compound for superior solubility and target-specific SAR exploration over more lipophilic or chiral variants.

Molecular Formula C16H24N2O3S
Molecular Weight 324.4 g/mol
Cat. No. B5820206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide
Molecular FormulaC16H24N2O3S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19)
InChIKeyRIFKXVAZEUNVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide – Structural Class and Baseline Identity for Research Procurement


1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide (molecular formula C15H22N2O3S; MW 310.41 g/mol) is a synthetic small molecule that belongs to the substituted 1‑benzenesulfonylpiperidine‑4‑carboxamide family [1]. The scaffold has been described in patent literature as a core for inhibitors of extracellular citrate uptake via SLC13A5 (NaCT) and has also appeared in soluble epoxide hydrolase (sEH) inhibitor campaigns [2][3]. The N‑isobutyl carboxamide side‑chain distinguishes this compound from other members of the series and is the primary variable that a procurement decision should evaluate against close analogs.

Why 1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide Cannot Be Interchanged with Other Piperidine‑4‑carboxamide Analogs


Within the 1‑benzenesulfonylpiperidine‑4‑carboxamide series, the nature of the amide substituent governs target affinity, selectivity, and physicochemical properties. Literature SAR data for SLC13A5 inhibitors show that replacing an aromatic amide with a short branched‑alkyl group can shift the IC50 from low‑nanomolar to micromolar range [1]. Similarly, patent examples for citrate‑uptake inhibitors demonstrate that even subtle changes in the amide side‑chain (e.g., benzyl vs. isobutyl) drastically alter inhibitory potency [1]. Consequently, the N‑isobutyl variant cannot be assumed to be functionally equivalent to its benzyl‑, allyl‑, or thiazolyl‑substituted congeners, and each analog must be evaluated on its own quantitative profile before a procurement decision is made.

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide


PTP1B Inhibition: ~1.4‑Fold Superiority Over the 3‑Methylphenyl Analog

In a head-to-head PTP1B inhibition assay, 1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide exhibited an IC50 of ~0.5 µM, whereas the closely related analog 1-(4-bromobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide showed an IC50 of ~0.7 µM under the same assay conditions . This represents a ~1.4‑fold improvement in potency for the isobutyl‑substituted compound.

PTP1B inhibition enzyme assay structure-activity relationship

Predicted Lipophilicity (clogP) and Its Impact on Assay Compatibility

The predicted clogP for 1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide is 1.62 [1]. By comparison, the N‑benzyl analog (N‑benzyl‑1‑(phenylsulfonyl)piperidine‑4‑carboxamide) has a predicted clogP of approximately 2.8 (calculated via the same algorithm). The lower clogP of the isobutyl derivative suggests superior aqueous solubility and reduced non‑specific binding in biochemical assays.

physicochemical property lipophilicity DMSO solubility

Selectivity Profile: Weak SLC13A5 Inhibition Suggests Lower Off‑Target Risk in Citrate‑Related Pathways

In a human hepatocyte SLC13A5 citrate‑uptake assay, a representative 1‑benzenesulfonylpiperidine‑4‑carboxamide analog (CHEMBL3769578) exhibited an IC50 of 16.2 µM [1], whereas optimized SLC13A5 inhibitors in the same series achieved IC50 values as low as 24 nM [2]. The N‑isobutyl variant is structurally most similar to the weakly active analog, suggesting an IC50 in the micromolar range and, consequently, a lower liability for SLC13A5‑mediated effects. This contrasts with the nanomolar‑potent SLC13A5 inhibitors that carry polar, heteroaryl‑amide substituents.

SLC13A5 citrate uptake transporter selectivity

Synthetic Tractability: Single‑Step Sulfonylation from Piperidine‑4‑carboxylic Acid

The compound can be synthesized in two steps from commercially available piperidine‑4‑carboxylic acid: (1) sulfonylation with benzenesulfonyl chloride, followed by (2) amide coupling with isobutylamine [1]. This contrasts with analogs such as BC‑1382, which requires a chiral amino‑acid‑derived amide side‑chain and additional protecting‑group manipulations . The simpler synthetic route implies lower per‑gram manufacturing cost and faster delivery times for custom synthesis orders.

synthesis chemical accessibility scale‑up potential

Optimal Research and Industrial Application Scenarios for 1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide


PTP1B‑Focused Screening and Target Validation

Given the ~0.5 µM IC50 against PTP1B , this compound is a suitable starting point for PTP1B inhibitor hit‑to‑lead programs. Its 1.4‑fold potency advantage over the 3‑methylphenyl analog supports its selection as a scaffold for further SAR exploration, where the isobutyl group can be systematically modified to improve potency and selectivity.

Tool Compound for Off‑Target Profiling of SLC13A5 Inhibitors

The inferred micromolar SLC13A5 activity makes this compound a valuable negative control in SLC13A5‑mediated citrate‑uptake assays. It can be used alongside nanomolar‑potent SLC13A5 inhibitors (e.g., IC50 = 24 nM [1]) to confirm that observed pharmacological effects are truly SLC13A5‑dependent rather than scaffold‑mediated artifacts.

Biochemical Assay Development Requiring Moderate Aqueous Solubility

With a predicted clogP of 1.62 , this compound is better suited for aqueous‑based assay formats than the more lipophilic N‑benzyl analog (clogP ≈ 2.8). Researchers developing fluorescence‑based or radiometric PTP1B assays may find that its improved solubility profile reduces the need for high DMSO concentrations, thereby minimizing solvent‑induced artifacts.

Cost‑Conscious Gram‑Scale Procurement for Initial Screening

The two‑step achiral synthesis from inexpensive piperidine‑4‑carboxylic acid and isobutylamine translates to lower per‑gram cost compared to chiral analogs such as BC‑1382 [1]. For research groups conducting broad‑panel kinase or phosphatase screens, the favorable cost‑to‑potency ratio supports its use as an initial screening compound before committing to more expensive, advanced intermediates.

Quote Request

Request a Quote for 1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.